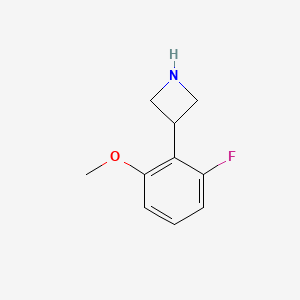
3-(2-Fluoro-6-methoxyphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-6-methoxyphenyl)azetidine: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which is attached to the azetidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-6-methoxyphenyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can lead to the formation of azetidines . Another method involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves scalable and efficient synthetic routes. One-pot reactions, microwave irradiation, and the use of solid supports like alumina are some of the techniques employed to enhance yield and reduce reaction times .
化学反応の分析
Types of Reactions: 3-(2-Fluoro-6-methoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or azetidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-methoxy-substituted azetidine derivatives, while reduction may produce simpler azetidine compounds.
科学的研究の応用
3-(2-Fluoro-6-methoxyphenyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
作用機序
The mechanism of action of 3-(2-Fluoro-6-methoxyphenyl)azetidine involves its interaction with molecular targets and pathways. The strained ring structure of azetidines allows for unique interactions with enzymes and receptors, potentially leading to biological effects. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target .
類似化合物との比較
- 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride
- 3-(4-Fluorophenyl)azetidine hydrochloride
- 3-(2-Methylphenoxy)azetidine hydrochloride
- 3-(3-Methoxyphenyl)azetidine hydrochloride
Comparison: 3-(2-Fluoro-6-methoxyphenyl)azetidine is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination imparts distinct chemical and physical properties compared to other azetidine derivatives. For instance, the trifluoromethyl group in 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride provides different electronic effects, while the methoxy group in 3-(3-Methoxyphenyl)azetidine hydrochloride influences solubility and reactivity differently.
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
3-(2-fluoro-6-methoxyphenyl)azetidine |
InChI |
InChI=1S/C10H12FNO/c1-13-9-4-2-3-8(11)10(9)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3 |
InChIキー |
XQZUXNGAEWCULU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)F)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl-dimethyl-[(1R)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13622650.png)
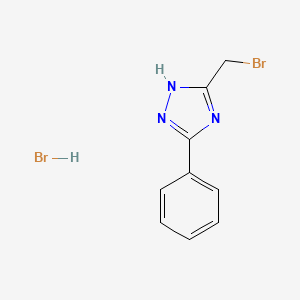

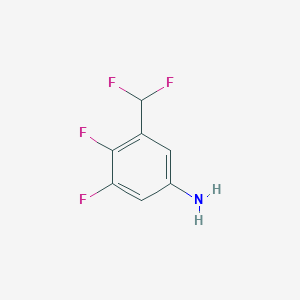
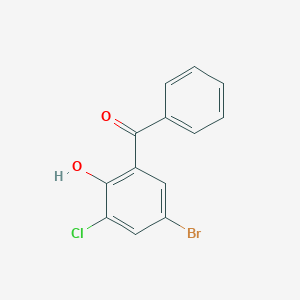
![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)
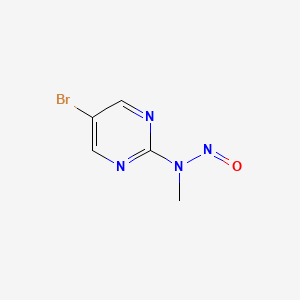
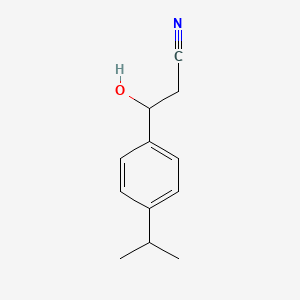
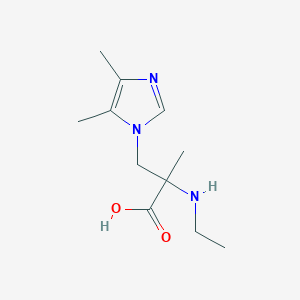
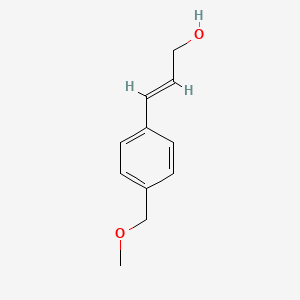
![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)
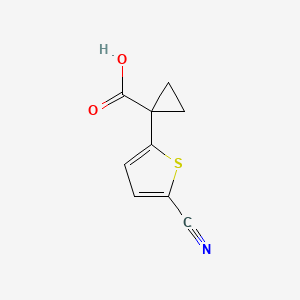
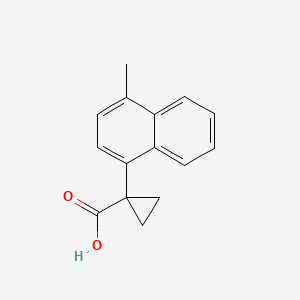
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)
